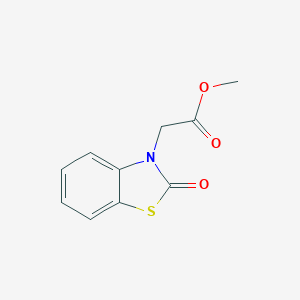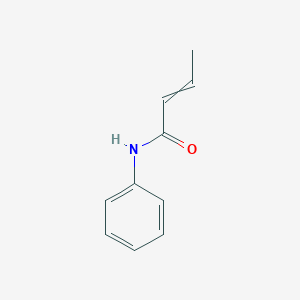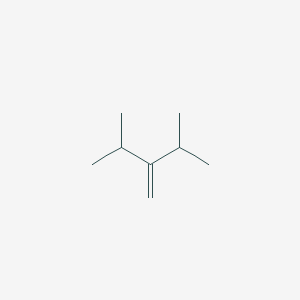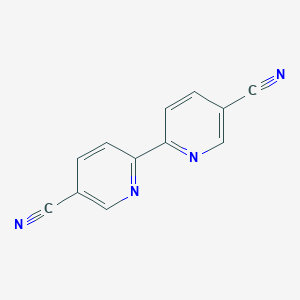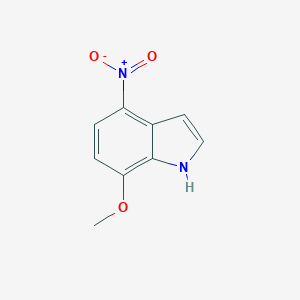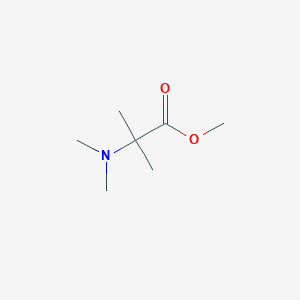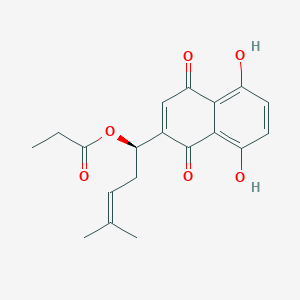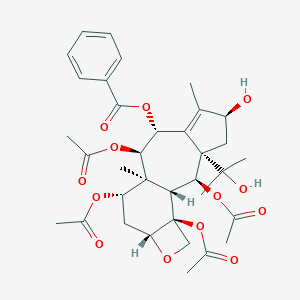
N-(1-(Pyridin-3-yl)ethyl)aniline
Overview
Description
N-(1-(Pyridin-3-yl)ethyl)aniline: is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxides or quinoline derivatives.
Reduction: N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmacophores: The compound serves as a building block for designing molecules with potential therapeutic effects, such as anti-inflammatory or antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
- N-(1-(Pyridin-2-yl)ethyl)aniline
- N-(1-(Pyridin-4-yl)ethyl)aniline
- N-(1-(Quinolin-3-yl)ethyl)aniline
Comparison:
- N-(1-(Pyridin-3-yl)ethyl)aniline is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems .
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSIEUNEDTQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



